Thyroliberin acetate salt
Description
Contextualization of Thyroliberin as a Key Neuropeptide and Hormone
Thyroliberin, also known as Thyrotropin-Releasing Hormone (TRH), holds a significant position in the history of neuroendocrinology as the first hypothalamic hypophysiotropic neurohormone to be chemically identified. frontiersin.orgchemicalbook.com It is a small tripeptide, consisting of the amino acid sequence pyroglutamyl-histidyl-prolinamide (pGlu-His-Pro-NH2). frontiersin.orgsigmaaldrich.com Its discovery was a landmark achievement that validated the concept of hypothalamic control over the anterior pituitary gland. bioscientifica.com
Primarily synthesized in the paraventricular nucleus (PVN) of the hypothalamus, Thyroliberin's classical role is to regulate the hypothalamic-pituitary-thyroid (HPT) axis. frontiersin.orgwikipedia.orgoup.com Upon release from hypothalamic nerve terminals, it travels through the portal vascular system to the anterior pituitary. frontiersin.org There, it binds to specific receptors on thyrotroph cells, stimulating the synthesis and secretion of Thyroid-Stimulating Hormone (TSH). frontiersin.orgchemicalbook.combiosyn.com TSH, in turn, acts on the thyroid gland to promote the production and release of thyroid hormones (T3 and T4), which are crucial for regulating metabolism throughout the body. wikipedia.orgphysiology.org This entire system is a finely tuned feedback loop, where circulating thyroid hormones inhibit the secretion of both TRH and TSH to maintain hormonal balance. frontiersin.orgwikipedia.org
Beyond its role as a releasing hormone, Thyroliberin is also classified as a neuropeptide due to its widespread distribution in extrahypothalamic regions of the central nervous system (CNS) and various peripheral tissues, including the gastrointestinal tract and pancreas. nih.govgoogle.com This ubiquitous presence points to its dual function, acting not only as a hormone but also as a neurotransmitter or neuromodulator, influencing a wide array of physiological processes independent of the HPT axis. chemicalbook.comnih.gov
Overview of Thyroliberin's Multifaceted Physiological Roles Beyond Thyroid Axis Regulation
Academic research has extensively documented that the biological significance of Thyroliberin extends far beyond its foundational role in thyroid regulation. It functions as a neuromodulator within the central nervous system and exerts various effects on other physiological systems. nih.govfrontiersin.org These non-thyroidal actions are a subject of ongoing investigation, revealing the peptide's complex and multifunctional nature.
One of the most studied extra-thyroidal functions of Thyroliberin is its role as a neuromodulator. It is involved in the regulation of arousal, locomotor activity, and has shown potential analeptic effects, meaning it can counteract sedative-induced narcosis. google.com Research in animal models has also highlighted its potential anticonvulsant properties, with studies showing it can inhibit epileptic seizures. nih.gov Furthermore, Thyroliberin influences autonomic functions, including the regulation of body temperature, respiration, and cardiovascular activity. nih.govfrontiersin.orgnih.gov Investigations have also explored its impact on feeding behavior and water intake. frontiersin.org In addition to stimulating TSH, Thyroliberin also prompts the release of prolactin from the anterior pituitary. frontiersin.orgbiosyn.com
| Physiological System/Process | Observed Role/Effect in Experimental Models | Reference |
|---|---|---|
| Central Nervous System | Acts as a neuromodulator; demonstrates anticonvulsant and analeptic (arousal-promoting) effects. | google.comnih.gov |
| Autonomic Nervous System | Involved in the regulation of body temperature (thermogenesis) and respiration. | frontiersin.orgnih.gov |
| Cardiovascular System | Participates in cardiovascular regulation. | nih.gov |
| Endocrine System (Non-Thyroidal) | Stimulates the release of prolactin from the anterior pituitary. | frontiersin.orgchemicalbook.com |
| Behavioral Regulation | Influences feeding behavior and water intake. | frontiersin.org |
Rationale for Research on Thyroliberin Acetate (B1210297) Salt in Experimental Settings
In academic and clinical research settings, Thyroliberin is often utilized in its synthetic form as Thyroliberin acetate salt, also known as Protirelin acetate. kobe-u.ac.jp This specific salt form is a synthetic tripeptide (L-pyroglutamyl-L-histidyl-L-prolinamide acetate) that is functionally identical to the endogenous hormone. The use of the acetate salt is predicated on several practical and biochemical advantages that make it highly suitable for experimental applications.
A primary reason for using the acetate salt is to ensure consistency, purity, and stability of the compound for research. chemimpex.com Synthesis allows for the production of a highly purified substance, free from biological contaminants that could be present in extracts from natural sources. The acetate salt form often exhibits favorable properties such as enhanced stability and bioavailability, which are critical for reliable and reproducible experimental outcomes. chemimpex.com Furthermore, its high solubility in aqueous solutions, including water and phosphate-buffered saline (PBS), facilitates the preparation of stock solutions for both in vitro and in vivo studies. medchemexpress.comcaymanchem.com This ease of use is a significant advantage in laboratory environments where precise and consistent preparation of reagents is paramount. The acetate salt's well-defined chemical and physical properties allow researchers to accurately study the biological mechanisms of Thyroliberin, from receptor binding assays to investigations of its broader physiological effects. kobe-u.ac.jpchemimpex.comscispace.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4.C2H4O2/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;1-2(3)4/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDPEOAOBPUWFB-LFELFHSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739560 | |
| Record name | Acetic acid--5-oxo-L-prolyl-L-histidyl-L-prolinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40216-95-3 | |
| Record name | Acetic acid--5-oxo-L-prolyl-L-histidyl-L-prolinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Thyroliberin Acetate Salt Action
Thyrotropin-Releasing Hormone Receptor (TRH-R) Systems
The biological responses to Thyroliberin are mediated by its interaction with TRH receptors, which are integral membrane proteins responsible for converting the extracellular ligand binding event into intracellular signals. frontiersin.org
In vertebrates, three subtypes of the TRH receptor have been identified: TRH-R1, TRH-R2, and TRH-R3. frontiersin.orgscienceopen.com
TRH-R1: This was the first subtype identified and is widely present across various vertebrate groups. scienceopen.comnih.gov In humans, only the TRH-R1 subtype has been identified. frontiersin.orgresearchgate.net It is considered to be primarily involved in neuroendocrine responses. nih.gov
TRH-R2: First identified in rats, TRH-R2 shares approximately 51% amino acid sequence identity with the rat TRH-R1. scienceopen.comnih.gov It is expressed in several mammalian species, including rodents. frontiersin.org TRH-R2 is thought to primarily mediate the neurotransmitter effects of TRH. nih.gov It also exhibits a higher basal (ligand-independent) signaling activity compared to TRH-R1 and is more rapidly internalized after binding to TRH. nih.govbioscientifica.com
TRH-R3: This subtype has been identified in birds, frogs, fish, and a few mammalian species. scienceopen.com In chickens, TRH-R3 has been shown to be a functional receptor that, like TRH-R1, can be potently activated by TRH to stimulate multiple signaling pathways. scienceopen.comnih.govnih.gov
Table 1: Comparison of TRH Receptor Subtypes
| Feature | TRH-R1 | TRH-R2 | TRH-R3 |
|---|---|---|---|
| Human Presence | Yes frontiersin.orgresearchgate.net | No (in rodents) frontiersin.org | No (in birds, fish, some mammals) scienceopen.com |
| Primary Function | Neuroendocrine nih.gov | Neurotransmitter nih.gov | Functional TRH receptor in specific species scienceopen.comnih.gov |
| Sequence Identity | N/A | ~51% identical to rat TRH-R1 scienceopen.comnih.gov | Lower identity to TRH-R1/R2 scienceopen.comnih.gov |
| Basal Activity | Lower nih.gov | Higher nih.gov | Functional, activated by TRH scienceopen.comnih.gov |
| Internalization | Slower bioscientifica.com | More rapid nih.govbioscientifica.com | Not fully characterized |
TRH receptors are class A GPCRs, characterized by an integral membrane protein structure with seven transmembrane helices, an extracellular N-terminus, and an intracellular C-terminus. nih.govresearchgate.netnih.gov The binding of the TRH tripeptide (pGlu-His-Pro-NH2) occurs within a Y-shaped, amphipathic pocket formed by several transmembrane domains (TM2, TM3, TM5-7) and extracellular loops (ECL1-3). nih.gov
Key interactions include:
The imidazole (B134444) ring of TRH's histidine residue fits into a cavity formed by specific amino acids, including Y106, W160, Y181, and Y192. nih.gov
The C-terminus of TRH forms a hydrophobic network with residues at the bottom of the binding pocket. nih.gov
Extracellular loop 2 (ECL2) is stabilized by a disulfide bond between C179 and C98 and plays a crucial role in stabilizing agonist binding. nih.gov
Mutations in key residues within this pocket, such as Y106, W160, and Y181, can dramatically decrease receptor activation. nih.gov The formation of receptor dimers or oligomers is another feature that can modulate ligand binding and signaling. pnas.org
The genetic basis and tissue distribution of TRH receptors vary between subtypes and species.
TRH-R1: In humans, the gene for TRH-R1 (TRHR) is located on chromosome 8q23.1. wikipedia.org In mice, it is on chromosome 15. wikipedia.org TRH-R1 is highly expressed in the anterior pituitary gland, which is consistent with its role in regulating thyroid-stimulating hormone (TSH) secretion. nih.govbioscientifica.com It is also found in the central nervous system and various peripheral tissues, including the heart, spleen, pancreas, and testes. bioscientifica.com
TRH-R2: This subtype has a more limited peripheral distribution but is widely expressed in the cerebral cortex of rodents, suggesting a role in higher sensory and cognitive functions. bioscientifica.com
TRH-R3: In chickens, the TRHR3 gene encodes a 387-amino acid receptor. scienceopen.comnih.gov It is highly expressed in muscle, fat, testes, the pituitary, spinal cord, and various brain regions, indicating that TRH actions in birds are likely mediated by both TRH-R1 and TRH-R3. scienceopen.com
Table 2: Selected Tissue Expression of TRH Receptor Subtypes
| Tissue | Human TRH-R1 wikipedia.orgbioscientifica.com | Rodent TRH-R2 bioscientifica.com | Avian TRH-R3 scienceopen.com |
|---|---|---|---|
| Anterior Pituitary | High | Low/Undetectable | High |
| Cerebral Cortex | Restricted to outer layers | High | High (in specific brain regions) |
| Hypothalamus | High | Low to Moderate | High |
| Testes | High | Present | High |
| Muscle | Present | Present (Skeletal) | High |
TRH-R1 and TRH-R2 exhibit similar high-affinity binding for TRH, with dissociation constants (Kd) in the low nanomolar range. oup.comsemanticscholar.org Studies comparing rat TRH-R1 and TRH-R2 found their affinities for TRH to be indistinguishable. oup.com
The binding affinity and kinetics can be modulated by several factors:
Guanine Nucleotides: Guanine nucleotides like GTPγS can decrease the affinity of the TRH receptor for its ligand by approximately 80%, consistent with the uncoupling of the receptor from its G protein. nih.gov
Cations: Monovalent and divalent cations have been shown to modulate TRH binding by reducing the apparent number of receptors. nih.gov
Allosteric Modulators: Certain benzodiazepines can inhibit TRH receptor binding, suggesting they may act as allosteric modulators. nih.gov Dopamine and its agonists can also partially displace TRH binding, indicating a potential receptor-receptor interaction. nih.gov
Receptor Dimerization: The formation of homo- and hetero-oligomers between receptor subtypes can affect the kinetics of processes like receptor internalization. frontiersin.org
Intracellular Signal Transduction Pathways
The binding of Thyroliberin to its receptor initiates a cascade of intracellular events, primarily through G-protein coupled signaling pathways. nih.govnih.gov
TRH receptors are classically coupled to Gαq/11 proteins. nih.govwikipedia.orgfrontiersin.org Activation of the receptor by Thyroliberin leads to a well-characterized signaling cascade:
G Protein Activation: The TRH-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, causing the G protein to dissociate into its Gαq-GTP and Gβγ subunits. nih.gov
Phospholipase C (PLC) Stimulation: The activated Gαq-GTP subunit stimulates the effector enzyme, phospholipase C-β (PLCβ). nih.govfrontiersin.org
Second Messenger Production: PLCβ catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgfrontiersin.organnualreviews.org
Downstream Effects:
IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. wikipedia.orgnih.gov
DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC). wikipedia.orgfrontiersin.org
This cascade, leading to elevated intracellular calcium and PKC activation, is the primary mechanism through which Thyroliberin mediates its physiological effects, such as the stimulation of TSH transcription and release from the anterior pituitary. wikipedia.orgresearchgate.net While the Gq/11 pathway is primary, TRH receptors may also utilize other G protein classes or β-arrestin-mediated pathways under certain conditions. nih.gov
Phosphoinositide Hydrolysis and Inositol Phosphate (B84403) Metabolism
The binding of thyroliberin to its receptor, primarily the TRH-R1, activates the Gq/11 class of G proteins. researchgate.net This activation, in turn, stimulates the effector enzyme phospholipase C (PLC). researchgate.netnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.netrupress.org
The generation of IP3 is a rapid event, with significant increases observed within seconds of thyroliberin stimulation. nih.gov IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to its specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions. researchgate.netnih.gov The metabolism of inositol phosphates is complex, with various kinases and phosphatases acting on IP3 to generate a range of other inositol polyphosphates, including inositol 1,3,4,5-tetrakisphosphate (IP4), which may also play a role in cellular signaling. researchgate.net The sustained production of inositol phosphates is crucial for the prolonged cellular responses to thyroliberin. oup.com
| Second Messenger | Precursor | Generating Enzyme | Primary Function |
| Inositol 1,4,5-trisphosphate (IP3) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase C (PLC) | Mobilization of intracellular calcium |
| Diacylglycerol (DAG) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase C (PLC) | Activation of Protein Kinase C (PKC) |
Intracellular Calcium Mobilization and Regulation
The thyroliberin-induced increase in intracellular calcium concentration ([Ca2+]i) is a biphasic process. oup.com The initial, transient spike in [Ca2+]i is primarily due to the IP3-mediated release of calcium from intracellular stores, a process that is independent of extracellular calcium. nih.govpsu.edu This initial burst is rapid and is closely correlated with the formation of IP3. nih.gov
The second, sustained phase of elevated [Ca2+]i is dependent on the influx of extracellular calcium through voltage-gated L-type calcium channels. oup.comoup.com The mechanism by which thyroliberin activates these channels is complex and may involve both direct G protein-mediated effects and indirect effects secondary to the initial calcium release and membrane depolarization. nih.gov The sustained elevation of [Ca2+]i is essential for prolonged cellular responses, such as hormone secretion. oup.com The regulation of intracellular calcium is tightly controlled, with various pumps and exchangers working to restore basal calcium levels following stimulation. researchgate.net
Protein Kinase C (PKC) Activation and Downstream Effects
The other second messenger produced from PIP2 hydrolysis, diacylglycerol (DAG), remains in the plasma membrane where it activates Protein Kinase C (PKC), a family of serine/threonine kinases. nih.govnih.gov The activation of PKC involves its translocation from the cytosol to the cell membrane, a process that is also dependent on the increased intracellular calcium concentration. nih.govnih.gov
Once activated, PKC phosphorylates a wide range of substrate proteins, leading to a variety of downstream effects. medchemexpress.com These effects include the regulation of ion channels, gene expression, and hormone synthesis and secretion. researchgate.netmdpi.com For instance, PKC has been implicated in the activation of the mitogen-activated protein kinase (MAPK) pathway and in the regulation of prolactin gene transcription. frontiersin.orgresearchgate.net The specific isoforms of PKC involved can vary, leading to diverse cellular responses. researchgate.net
Interplay with Other Signaling Pathways
The signaling cascade initiated by thyroliberin acetate (B1210297) salt is not linear but rather a complex network of interacting pathways.
MAPK (Mitogen-Activated Protein Kinase) Pathway: Thyroliberin can activate the MAPK/ERK pathway through both PKC-dependent and PKC-independent mechanisms. frontiersin.orgnih.gov This pathway is crucial for mediating the effects of thyroliberin on gene transcription and cell proliferation, including the synthesis of prolactin. researchgate.netfrontiersin.org The activation can involve the tyrosine phosphorylation of adaptor proteins like Shc. researchgate.netnih.gov
PI3K/Akt/mTOR Pathway: While the direct activation of the PI3K/Akt/mTOR pathway by thyroliberin is less characterized, there is evidence of crosstalk between the TRH receptor and this pathway. For instance, the tumor suppressor thyroid hormone receptor beta (TRβ) can suppress PI3K signaling through genomic mechanisms. nih.gov This pathway is a key regulator of cell growth, survival, and metabolism. nih.gov
NF-κB (Nuclear Factor kappa B) Pathway: The activation of NF-κB, a transcription factor involved in inflammatory and immune responses, can be influenced by intracellular redox status, which can be altered by signaling events. nih.gov While direct links to thyroliberin signaling are still being investigated, the involvement of PKC, a known activator of NF-κB in some systems, suggests potential crosstalk.
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: The JAK/STAT pathway is another important signaling cascade involved in cytokine and growth factor signaling. nih.gov There is evidence that the TSH receptor can signal through the JAK/STAT pathway, suggesting a potential for crosstalk with thyroliberin signaling at the level of downstream targets. nih.gov
Genomic and Non-Genomic Mechanisms of Cellular Response
The cellular responses to thyroliberin acetate salt are mediated by both non-genomic and genomic mechanisms.
Non-genomic mechanisms are rapid, occurring within seconds to minutes of receptor activation. These include the immediate events of phosphoinositide hydrolysis, intracellular calcium mobilization, and the activation of PKC and other kinases. nih.govnih.gov These rapid actions are responsible for the acute effects of thyroliberin, such as the initial burst of hormone secretion. nih.gov
Genomic mechanisms , on the other hand, are slower and involve changes in gene expression. targetmol.com The signaling pathways activated by thyroliberin, particularly the MAPK and PKC pathways, lead to the phosphorylation and activation of transcription factors. mdpi.comfrontiersin.org These transcription factors then bind to specific response elements on the promoters of target genes, such as the genes encoding TSH subunits and prolactin, to regulate their transcription. researchgate.netoup.com These genomic effects are responsible for the long-term actions of thyroliberin, including the sustained synthesis of hormones.
| Mechanism | Timeframe | Key Events | Examples |
| Non-Genomic | Seconds to Minutes | Phosphoinositide hydrolysis, Ca2+ mobilization, PKC activation | Initial burst of hormone secretion |
| Genomic | Hours to Days | Activation of transcription factors, altered gene expression | Sustained hormone synthesis |
Thyroliberin Biosynthesis, Metabolism, and Analog Development
Enzymatic Degradation of Thyroliberin
The biological activity of thyroliberin is short-lived due to its rapid enzymatic breakdown. dcu.ie Several enzymes, primarily peptidases, are responsible for its inactivation.
Role of Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE)
A key player in the inactivation of thyroliberin is the Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as pyroglutamyl-peptidase II. receptor.ainih.govenzyme-database.org This highly specific ectoenzyme is a member of the M1 family of Zn-dependent aminopeptidases and is found in various tissues, including the brain and pituitary gland. nih.govnih.gov TRH-DE exhibits an exceptionally high degree of substrate specificity, with thyroliberin being its only known natural substrate. nih.gov This enzyme cleaves the peptide bond between the pyroglutamyl (pGlu) and histidine (His) residues of thyroliberin. enzyme-database.org
The expression of TRH-DE is subject to stringent, tissue-specific regulation by factors such as estradiol (B170435) and thyroid hormones, suggesting its role as a modulator of pituitary hormone secretion. nih.gov In the brain, where its expression is not influenced by peripheral hormones, its distinct distribution and high activity levels point to its function as a terminator of thyroliberin signals. nih.gov The enzyme's activity can influence the amount of thyroliberin available to bind to its receptors, thereby controlling the duration and intensity of its signaling. frontiersin.orgmdpi.com
Identification of Brain Peptidases Involved in Thyroliberin Hydrolysis
Beyond TRH-DE, other peptidases in the brain contribute to the hydrolysis of thyroliberin. nih.gov The degradation of thyroliberin to its constituent amino acids in the soluble fraction of guinea pig brain is catalyzed by a quartet of enzymes: a pyroglutamate (B8496135) aminopeptidase (B13392206), a post-proline cleaving enzyme, a post-proline dipeptidyl aminopeptidase, and a proline dipeptidase. nih.gov
Pyroglutamate aminopeptidase (PAP): This enzyme also targets the pyroglutamyl residue of thyroliberin. dcu.ienih.gov Studies have identified cytosolic, particulate, and serum forms of PAP. dcu.ie
Post-proline cleaving enzyme (PPCE): This enzyme hydrolyzes the peptide bond after the proline residue. nih.gov
Post-proline dipeptidyl aminopeptidase: This enzyme is involved in the subsequent breakdown of thyroliberin metabolites. nih.govnih.gov
Prolyl endopeptidase (PE): This cytosolic enzyme is also implicated in the primary degradation of thyroliberin, leading to the formation of the bioactive metabolite, acid thyroliberin. nih.govdcu.ie
Cleavage Sites and Metabolite Formation
The enzymatic degradation of thyroliberin proceeds through specific cleavage events, resulting in the formation of various metabolites. The primary cleavage of thyroliberin can be initiated in two main ways:
Cleavage of the pyroglutamyl moiety: This is carried out by enzymes like TRH-DE and pyroglutamate aminopeptidase, which hydrolyze the pGlu-His bond. enzyme-database.orgnih.gov This action releases the N-terminal pyroglutamyl group. enzyme-database.org
Deamidation: This process involves the removal of the amide group from the C-terminal proline amide, converting it to a carboxylic acid. nih.govportlandpress.com An enzyme referred to as "thyroliberin-deamidating enzyme" catalyzes this reaction, leading to the formation of pyroGlu-His-Pro-OH (acid thyroliberin). nih.gov
Following these initial cleavages, further degradation occurs. For instance, the metabolite His-Pro-NH2 can undergo non-enzymatic cyclization to form histidyl-proline-diketopiperazine (cyclo(His-Pro)). nih.gov The deamidated thyroliberin can be further broken down by pyroglutamate aminopeptidase. nih.gov
The rat precursor protein for thyroliberin contains five copies of the progenitor sequence Gln-His-Pro-Gly, which are flanked by pairs of basic amino acids that serve as cleavage sites for processing enzymes. oup.com Pulse-chase experiments have revealed that the 26-kDa precursor is cleaved at two mutually exclusive sites to generate intermediate peptides. oup.com
Factors Influencing Thyroliberin Stability and Biodegradation
The stability and rate of biodegradation of thyroliberin are influenced by several factors. The enzymatic activity of TRH-DE in the median eminence of the hypothalamus is enhanced by thyroid hormones and fasting. mdpi.com The presence of specific inhibitors can block the enzymatic degradation pathways. For example, the deamidation of thyroliberin can be inhibited by compounds that indicate the responsible enzyme(s) have a sulfhydryl requirement. nih.gov
The inherent chemical structure of thyroliberin, particularly the peptide bonds, makes it susceptible to enzymatic attack. dcu.ie This rapid degradation significantly shortens its biological half-life. dcu.ie
Rational Design and Synthesis of Metabolically Stable Thyroliberin Analogues
The short half-life of thyroliberin has spurred the development of metabolically stable analogues to prolong its therapeutic effects. dcu.ieresearchgate.net This involves a rational design approach based on understanding the relationship between the molecule's structure and its biological activity.
Structure-Activity Relationship (SAR) Studies for Enhanced Bioavailability and CNS Penetration
Structure-activity relationship (SAR) studies are crucial for designing thyroliberin analogues with improved properties. nih.govnih.gov The goal is to create molecules that are resistant to enzymatic degradation while retaining or even enhancing their biological activity and ability to cross the blood-brain barrier. frontiersin.orgnih.gov
Modifications to the thyroliberin structure have focused on several key areas:
Replacement of the Histidine Residue: Replacing the central histidine residue with substituted pyridinium (B92312) moieties has led to the development of metabolically stable and centrally acting analogues. nih.gov One such analogue demonstrated potent and long-lasting effects when administered as a CNS-permeable prodrug. nih.gov
Modification of the Pyroglutamic Acid Residue: Alterations to the pyroglutamic acid part of the molecule have also been explored to enhance stability and receptor selectivity. researchgate.net
Peptide Bond Modification: Modifying the peptide bonds at the sites of enzymatic cleavage is a common strategy to confer resistance to degradation. researchgate.net
Conformational Constraints: Introducing conformational constraints into the peptide backbone can "lock" the molecule into a bioactive conformation and improve stability. researchgate.net
These SAR studies have led to the development of analogues like Taltirelin, which exhibits greater stability in the blood against thyroliberinase and higher lipophilicity, resulting in increased penetration into the central nervous system. frontiersin.org Another example is the analogue JAK4D, which combines potent inhibition of TRH-DE with high-affinity binding to central TRH receptors and a high capacity to cross the blood-brain barrier. frontiersin.org The development of such analogues holds promise for harnessing the full therapeutic potential of thyroliberin. researchgate.netfrontiersin.org
Development of TRH Receptor Superagonists (e.g., Taltirelin acetate)
The development of Thyrotropin-Releasing Hormone (TRH) analogs has led to the creation of superagonists, which are compounds that elicit a greater maximal response than the endogenous agonist, TRH. A prime example of such a compound is Taltirelin acetate (B1210297) (TA-0910). medchemexpress.com Taltirelin is an orally effective TRH analog that demonstrates superagonistic properties at the human TRH receptor (TRH-R). medchemexpress.comnih.gov
Research into Taltirelin's interaction with the human TRH-R in model cell systems revealed that while it has a lower binding affinity than TRH, it possesses a higher intrinsic efficacy. nih.govfrontiersin.org Specifically, Taltirelin more potently stimulates the generation of the second messenger inositol-1,4,5-trisphosphate. nih.govfrontiersin.org This superagonism at the TRH-R is thought to contribute to its more pronounced central nervous system effects in humans when compared to TRH. nih.govfrontiersin.org
Taltirelin acetate is the acetate form of Taltirelin and functions as a TRH receptor (TRH-R) superagonist with an IC50 of 910 nM. medchemexpress.com It has the ability to cross the blood-brain barrier and stimulates an increase in cytosolic Ca2+ concentration with an EC50 value of 36 nM. medchemexpress.com In cellular and animal models of Parkinson's disease, Taltirelin has demonstrated neuroprotective effects. medchemexpress.com It has been shown to increase the viability of SH-SY5Y cells and primary rat mesencephalic neurons, as well as reduce apoptosis in these cells when they are treated with neurotoxins like MPP+ or Rotenone. medchemexpress.com
The table below summarizes the key pharmacological data for Taltirelin.
| Parameter | Value | Reference |
| Target | TRH receptor (TRH-R) | medchemexpress.com |
| IC50 | 910 nM | medchemexpress.com |
| EC50 (Ca2+ release) | 36 nM | medchemexpress.com |
Novel Prodrug Derivatives of Thyroliberin for Sustained Release and Protection Against Degradation
A significant challenge in the therapeutic application of Thyroliberin (TRH) is its rapid enzymatic degradation and low lipophilicity, which limits its ability to cross the blood-brain barrier. google.com To overcome these limitations, researchers have developed novel prodrug derivatives designed for sustained release and to protect the parent compound from in vivo degradation. google.com A prodrug is a modified form of a drug that, after administration, is converted within the body into the active drug. google.com
One approach involves the creation of N-alkoxycarbonyl derivatives of TRH. google.com These derivatives exhibit increased lipophilicity compared to TRH, enhancing their potential to penetrate the blood-brain barrier. google.com This modification also serves to protect TRH from enzymatic inactivation. google.com By altering the substituent on the N-alkoxycarbonyl group, the rate of hydrolysis can be controlled, allowing for a more sustained release of the active TRH and effectively creating a depot form of the drug. google.com
Another innovative strategy focuses on modifying the central histidyl residue of TRH. The imidazole (B134444) ring of histidine is believed to be crucial for endocrine activity but less so for central nervous system effects. mdpi.com Researchers have replaced this ring with pyridinium derivatives, creating TRH analogs that are permanently charged. mdpi.com These pyridinium analogues can then be converted into their corresponding neutral dihydropyridine (B1217469) forms, which act as the prodrugs. mdpi.com This dihydropyridine moiety enhances affinity for membrane lipids, and upon entering the central nervous system, it is oxidized back to the active, charged pyridinium analog, effectively trapping it in the brain. mdpi.com
A further prodrug strategy involves a synergistic combination of lipoamino acids and a linker that is sensitive to prolyl oligopeptidase (POP), an enzyme found in the brain. nih.gov A prototype prodrug developed using this method showed significantly increased metabolic stability in mouse blood and brain homogenates compared to TRH. nih.gov This design allows for preferential delivery of the peptide to the brain. nih.gov In vivo studies demonstrated that administration of this type of prodrug led to an antidepressant-like effect and increased acetylcholine (B1216132) release, which could be blocked by a POP inhibitor, confirming the mechanism of action. nih.govmdpi.com
Neurobiological Functions and Preclinical Research Models
Neuroprotective Mechanisms and Applications in Experimental Models of Neurological Injury
Thyroliberin and its analogues have been reported to possess neuroprotective properties in experimental models of neurological injury, including spinal cord and head injury. nih.gov Neuroprotective agents work to preserve neuronal structure and function by preventing neuron loss through various mechanisms such as anti-inflammatory, antioxidant, and anti-apoptotic properties. mdpi.com
In the context of traumatic brain injury (TBI), TRH is noted to increase cerebral blood flow and metabolism. researchgate.net It also attenuates the effects of several secondary injury factors, including peptidyl leukotrienes, platelet-activation factor, endogenous opioids, and glutamate. researchgate.net
Studies using TRH-related compounds, specifically cyclic dipeptides, have demonstrated significant neuroprotective activity in models of neuronal injury. nih.gov These compounds were found to:
Reduce neuronal cell death in vitro following direct physical trauma or trophic withdrawal.
Protect against glutamate toxicity and beta-amyloid-induced injury.
Result in significant improvement of motor and cognitive recovery after controlled cortical impact injury in mice.
Markedly reduce lesion volumes. nih.gov
The underlying mechanisms for these neuroprotective effects are multifaceted. DNA microarray studies following TBI in rats treated with a TRH-related dipeptide showed significant down-regulation of mRNAs for cell cycle proteins, aquaporins, cathepsins, and calpain, while up-regulating the expression of brain-derived neurotrophic factor (BDNF), hypoxia-inducible factor, and several heat-shock proteins. nih.gov The modulation of these multiple pathways favors neuronal cell survival and suggests potential utility in clinical head injury scenarios. nih.gov
Table 3: Summary of Neuroprotective Effects of Thyroliberin and Analogues in Preclinical Models
| Injury Model | Observed Neuroprotective Effect | Proposed Molecular Mechanism | Reference |
| Traumatic Brain Injury (TBI) | Increased cerebral blood flow and metabolism; improved motor and cognitive recovery; reduced lesion volume. | Attenuation of glutamate, leukotrienes, and platelet-activation factor. | researchgate.net |
| Controlled Cortical Impact (CCI) | Improved functional outcome; reduced lesion size. | Down-regulation of cell cycle proteins, aquaporins, cathepsins, calpain; Up-regulation of BDNF, hypoxia-inducible factor, heat-shock proteins. | nih.gov |
| In Vitro Neuronal Injury | Reduced cell death. | Protection against glutamate toxicity and beta-amyloid injury. | nih.gov |
Attenuation of Excitotoxicity-Induced Neuronal Cell Death (e.g., N-methyl-D-aspartate mediated)
Excitotoxicity, a pathological process involving the overactivation of glutamate receptors like the N-methyl-D-aspartate (NMDA) receptor, is a primary mechanism of neuronal cell death in various neurological disorders. rndsystems.comnih.gov Research has shown that Thyroliberin and its analogues can attenuate neuronal cell death induced by excitatory amino acids. nih.gov
In in vitro models using mouse cortical neurons, pretreatment with TRH in low micromolar concentrations has been found to reduce neuronal death evoked by glutamate, NMDA, kainate, and quisqualate. nih.gov One of the proposed mechanisms for this neuroprotective effect involves the inhibition of calpains, which are calcium-activated proteases triggered by excitotoxic insults. nih.gov The glutamate-evoked increase in the cleavage products of spectrin alpha II, a marker of calpain activity, was blocked by TRH. nih.gov
The excitotoxic cascade often involves an excessive influx of calcium ions, leading to mitochondrial dysfunction, the production of reactive oxygen species (ROS), and eventual cell death. rndsystems.com The ability of Thyroliberin to counteract these processes underscores its potential as a neuroprotective agent.
| Experimental Model | Agent of Excitotoxicity | Observed Effect of Thyroliberin (TRH) | Potential Mechanism |
| Mouse cortical neuronal cell culture | Glutamate, NMDA, Kainate, Quisqualate | Attenuation of neuronal cell death nih.gov | Inhibition of calpains nih.gov |
| In vivo rat model of neurotoxicity | NMDA | TAT-Src peptide (related to excitotoxicity pathways) showed neuroprotection | Circumvention of blood-brain barrier with stereotaxic injection nih.gov |
Regulation of Cellular Bioenergetics and Mitochondrial Biology
The regulation of cellular energy metabolism is crucial for normal cell function, and mitochondria are central to this process. nih.govnih.govyhtsenglab.org Thyroliberin has been identified as a significant modulator of mitochondrial activity and biogenesis.
Studies have shown that TRH can directly influence mitochondrial functions in human epidermis, a model system for neuroendocrine controls. nih.gov Treatment with TRH resulted in increased transcription and protein synthesis of mitochondria-selective subunit I of respiratory chain complex IV (MTCO1). nih.gov Furthermore, TRH stimulated mitochondrial biogenesis, as evidenced by transmission electron microscopy and enhanced mitochondrial DNA synthesis. nih.gov
TRH also stimulated the transcription of several other key mitochondrial genes, including TFAM, HSP60, and PGC-1α, the master regulator of mitochondrial biogenesis. nih.gov Functionally, TRH enhanced the enzymatic activity of mitochondrial complexes I and IV and increased oxygen consumption, indicating that the stimulated mitochondria are fully functional. nih.gov These findings position TRH as a potent neuroendocrine stimulator of mitochondrial activity.
| Biological System | Parameter Measured | Effect of Thyroliberin (TRH) |
| Human Epidermis (in vitro) | MTCO1 immunoreactivity, transcription, and protein synthesis | Significantly increased nih.gov |
| Human Epidermis (in vitro) | Mitochondrial biogenesis (TEM and mtDNA synthesis) | Stimulated nih.gov |
| Human Epidermis (in vitro) | Transcription of TFAM, HSP60, PGC-1α | Significantly stimulated nih.gov |
| Human Epidermis (in vitro) | Mitochondrial complex I and IV enzyme activity | Significantly enhanced nih.gov |
| Human Epidermis (in vitro) | Oxygen consumption | Enhanced nih.gov |
Anti-Apoptotic Effects in Neuronal Cultures
Apoptosis, or programmed cell death, is a critical process in both development and disease. In the context of neuronal injury, preventing apoptosis is a key therapeutic goal. nih.gov Thyroliberin and its stable analogues have demonstrated anti-apoptotic properties in neuronal cell cultures.
In studies on mouse cortical neurons, TRH and its analogues showed neuroprotective action against staurosporine-evoked apoptotic neuronal cell death. nih.gov Interestingly, this protective effect was found to be independent of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov Further investigation revealed that the neuroprotective effects of TRH in this model were not mediated by the pro-survival PI3-K/Akt and MAPK/ERK1/2 pathways, nor were they associated with an influence on the pro-apoptotic GSK-3beta and JNK protein kinases. nih.gov
However, the anti-apoptotic effects of TRH appear to be specific to certain triggers, as it did not inhibit neuronal cell death induced by doxorubicin or lactacystin, which act through different apoptotic mechanisms. nih.gov
Maintenance of Intracellular Ionic Homeostasis
The maintenance of ionic gradients across the neuronal membrane is fundamental to neuronal function, including signal processing and transmission. nih.govfrontiersin.org Disruption of ionic homeostasis is a hallmark of neuronal injury and excitotoxicity. While direct studies on Thyroliberin acetate (B1210297) salt's role in maintaining intracellular ionic homeostasis are not extensively detailed in the provided context, its effects on excitotoxicity suggest an indirect role.
Excitotoxicity is characterized by an excessive influx of ions, particularly Ca2+, through NMDA receptors. nih.gov By attenuating NMDA receptor-mediated cell death, Thyroliberin likely contributes to the restoration or maintenance of ionic balance within neurons. Ion channels, including voltage-gated and ligand-gated channels, are crucial for maintaining this homeostasis. nih.govyoutube.com Neuromodulators can affect the properties of these ion channels, thereby influencing neuronal excitability and function. frontiersin.org The neuroprotective actions of TRH may, in part, be mediated through the modulation of ion channel activity, thereby preventing the catastrophic ionic imbalances that lead to cell death.
Mitigation of Oxidative Stress and Inflammatory Processes in CNS Injury
Central nervous system injuries, whether from trauma or ischemia, trigger a cascade of secondary injury mechanisms, including oxidative stress and inflammation, which exacerbate initial damage. mdpi.comexplorationpub.com Thyroliberin and its analogues have shown potential in mitigating these processes.
In models of CNS trauma, TRH has been shown to improve physiological function and neurological outcome. nih.gov The mechanisms underlying these benefits may be related to its ability to improve blood flow and metabolism in the injured region. nih.gov Following CNS injury, the activation of glial cells like microglia and astrocytes leads to the release of pro-inflammatory cytokines and chemokines. mdpi.com The inflammatory response, while having a role in repair, can also be detrimental if it becomes chronic. mdpi.com
Pre-treatment with TRH and its analogues has been shown to attenuate neuronal cell death induced by hydrogen peroxide, a key mediator of oxidative stress. nih.gov This suggests a direct antioxidant or protective effect against oxidative damage. By reducing the initial neuronal death from excitotoxicity and oxidative stress, TRH may indirectly temper the subsequent inflammatory response that is often triggered by cellular debris and damage signals. explorationpub.com
Promotion of Neuroplasticity and Angiogenesis in Brain Ischemia Models
Following a stroke, neurorestorative processes such as neurogenesis, synaptic plasticity, and angiogenesis are critical for functional recovery. nih.gov Angiogenesis, the formation of new blood vessels, is particularly important for restoring blood supply to ischemic tissue. nih.govresearchgate.netfrontiersin.org
While direct evidence linking Thyroliberin acetate salt to the promotion of neuroplasticity and angiogenesis in brain ischemia models is emerging, its known neuroprotective effects create a permissive environment for these restorative processes to occur. By preserving neuronal tissue from excitotoxic and apoptotic death, TRH may facilitate the endogenous repair mechanisms of the brain.
Studies have shown that promoting angiogenesis is a viable therapeutic strategy in experimental stroke models. frontiersin.org For instance, gut microbiota-derived acetate has been shown to promote long-term recovery after stroke by promoting angiogenesis. nih.gov This highlights the therapeutic potential of molecules that can enhance vascular remodeling in the post-ischemic brain. The broader neuroprotective and metabolic-enhancing effects of TRH could synergize with pro-angiogenic and neuroplastic processes to improve outcomes after brain ischemia.
Therapeutic Potential in Experimental Models of Neurodegenerative Diseases and Seizure Disorders
The neuroprotective and neuromodulatory properties of Thyroliberin have led to its investigation in models of chronic neurological conditions, including neurodegenerative diseases and epilepsy.
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's): Experimental models of Parkinson's disease (PD) often involve the use of neurotoxins like 6-hydroxydopamine (6-OHDA), MPTP, and rotenone to induce the selective loss of dopaminergic neurons, a key pathological feature of the disease. aginganddisease.orgnih.govcriver.comnih.govdergipark.org.tr These models aim to replicate aspects of the disease such as mitochondrial dysfunction and oxidative stress. nih.gov Given TRH's demonstrated effects on mitochondrial bioenergetics and its anti-apoptotic and anti-excitotoxic properties, it represents a potential therapeutic agent for slowing the progression of neurodegeneration. nih.gov By protecting neurons from the underlying pathological processes, TRH could help preserve neuronal function.
Seizure Disorders: Thyroliberin has also been examined for its anticonvulsant effects. In amygdala-kindled rats, a model of temporal lobe epilepsy, intra-hippocampal administration of TRH reduced the duration of afterdischarges and seizures in a dose-dependent manner. nih.gov These findings suggest that the seizure-induced increases in hippocampal TRH may be part of an endogenous anticonvulsant mechanism. nih.gov Furthermore, a TRH analogue, DN-1417, has been shown to prolong postictal seizure inhibition in amygdaloid kindled cats, suggesting that TRH and its analogues may inhibit the occurrence of subsequent seizures and prevent the development of status epilepticus. nih.gov Antiepileptic drugs often work by modulating ion channels or neurotransmitter systems, and the effects of TRH on seizure activity may involve similar mechanisms. rch.org.au
| Disease Model | Animal Model | Key Findings with TRH/Analogues |
| Parkinson's Disease | Rodent neurotoxin models (e.g., 6-OHDA, MPTP) | Potential for neuroprotection based on mechanisms of action (anti-apoptotic, mitochondrial support) nih.govnih.govnih.gov |
| Seizure Disorder (Epilepsy) | Amygdala-kindled rats | Dose-dependent reduction in afterdischarge and seizure duration nih.gov |
| Seizure Disorder (Epilepsy) | Amygdaloid-kindled cats | Prolongation of postictal seizure inhibition with TRH analogue DN-1417 nih.gov |
Extrahypothalamic and Peripheral Physiological Roles in Research
Endocrine System Regulation Beyond Pituitary Thyrotropin Release
Thyroliberin acetate (B1210297) salt's influence extends to other anterior pituitary hormones and peripheral endocrine cells, highlighting its broader role in endocrine homeostasis.
Thyroliberin is a potent physiological and pathological releasing factor for prolactin (PRL) from the anterior pituitary's lactotropes. mdpi.comwikipedia.orgyoutube.com Its administration leads to a rapid increase in prolactin synthesis and secretion. mdpi.comyoutube.com Studies have shown that TRH can upregulate the expression of the prolactin gene. mdpi.com The mechanism of TRH-induced prolactin release involves the mobilization of intracellular calcium, a process that can occur independently of extracellular calcium concentrations. nih.gov
The effect of Thyroliberin on Growth Hormone (GH) secretion is more complex and context-dependent. In healthy individuals, TRH does not typically stimulate GH release; in fact, it can suppress GH secretion during sleep. wikipedia.org However, under certain pathological conditions such as acromegaly, uremia, hepatic disease, and anorexia nervosa, TRH administration can paradoxically lead to an increase in GH release. wikipedia.org
Table 1: Effect of Thyroliberin on Prolactin and Growth Hormone Secretion
| Hormone | Typical Physiological Effect of TRH | Effect in Pathological States |
|---|---|---|
| Prolactin (PRL) | Stimulates synthesis and secretion | Potent secretagogue |
| Growth Hormone (GH) | No significant stimulation; may suppress | Can stimulate release in certain conditions |
While Luteinizing Hormone (LH) is the primary stimulator of testosterone synthesis in testicular Leydig cells, the hypothalamic-pituitary-thyroid axis, and by extension TRH, appears to have a modulatory role. researchgate.netnih.gov TRH is produced in Leydig cells, suggesting a potential for local autocrine or paracrine regulation. wikipedia.org
Research indicates that thyroid status can impact testosterone levels. Hypothyroidism has been associated with reduced free testosterone concentrations, which can be normalized with thyroid hormone replacement therapy. nih.gov This suggests an indirect influence of the central thyroid axis on gonadal function. Furthermore, a feedback mechanism exists where testosterone has been shown to regulate the secretion of TRH from the hypothalamus. nih.govbioscientifica.com Castration in male rats led to a significant decrease in the in-vitro release of TRH from the hypothalamus, an effect that was reversed by testosterone replacement. nih.govbioscientifica.com This points to a reciprocal relationship between the hypothalamic-pituitary-thyroid and hypothalamic-pituitary-gonadal axes.
Gastrointestinal System Research
Thyroliberin and its receptors are widely distributed throughout the gastrointestinal (GI) tract, where they participate in the regulation of gut motility, secretion, and immune function.
TRH immunoreactivity has been identified throughout the rat gastrointestinal tract, from the stomach to the colon. bohrium.com Research has confirmed the presence of TRH receptors in gut tissues. Studies using isolated guinea pig antrum and duodenum demonstrated that these receptors are functionally similar to those in the anterior pituitary. nih.gov The contractile response of these gut tissues to TRH and its analogs correlated with their potency in stimulating Thyroid-Stimulating Hormone (TSH) release from the pituitary. nih.gov Centrally, TRH acts in the brain to influence gastric acid secretion, motility, and blood flow, primarily through the vagus nerve. nih.gov
The concept of a "thyroid-gut-axis" highlights the bidirectional communication between thyroid function and the gut's immune system. nih.gov The intestinal mucosa is a major immunological hub, containing a vast population of T lymphocytes that are crucial for maintaining immune homeostasis and distinguishing between pathogens and commensal bacteria. ox.ac.ukfrontiersin.org While direct studies on TRH's effect on intestinal T cells are limited, the link between thyroid autoimmunity and gut dysbiosis suggests an immunomodulatory role for the thyroid axis. nih.gov
The balance between different T helper cell subsets, such as pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs), is vital for intestinal health. nih.govmdpi.com Gut microbiota and their metabolites are known to influence the differentiation and function of these T cell populations. nih.govportlandclinicofnaturalhealth.com Given that systemic immune responses and thyroid function are interconnected, it is plausible that TRH, as an integral part of the neuroendocrine system, contributes to modulating the local immune environment of the gut.
Pancreatic Function and Glucose Metabolism Studies
Compelling evidence indicates that Thyroliberin plays a significant role in the physiology of the pancreas, particularly in the function of islet cells and the regulation of glucose metabolism.
TRH is expressed in the beta-cells of the pancreatic islets of Langerhans, where it is co-localized with insulin (B600854) in the same secretory granules. nih.govkarger.commattioli1885journals.com This anatomical relationship suggests a direct role in glucose homeostasis. Studies in TRH knockout mice have reinforced this, as these animals exhibit hyperglycemia and an impaired insulin secretory response to glucose. karger.comresearchgate.net
Research has shown that TRH is involved in the mechanism of insulin secretion. Glucose stimulates the release of TRH from pancreatic islets, while insulin inhibits it. nih.govoup.com The released TRH then appears to act in an autocrine or paracrine fashion to direct insulin into the regulated secretory pathway, ensuring an appropriate response to glucose stimulation. karger.comresearchgate.net In the absence of TRH, basal insulin secretion is higher, and the response to a glucose challenge is blunted, a state that can be corrected by the addition of exogenous TRH. karger.comresearchgate.net Furthermore, in animal models of streptozotocin-induced diabetes, administration of TRH resulted in a near-complete normalization of hyperglycemia, possibly by promoting the regeneration of beta cells. nih.govmattioli1885journals.com These findings suggest a potential therapeutic role for Thyroliberin in diabetes mellitus. nih.govmattioli1885journals.com
Table 2: Summary of TRH's Role in Pancreatic Islets
| Parameter | Role of TRH |
|---|---|
| Location | Co-localized with insulin in pancreatic β-cells. nih.govkarger.com |
| Regulation | Secretion is stimulated by glucose and inhibited by insulin. nih.govoup.com |
| Function | Modulates glucose-stimulated insulin secretion. karger.commattioli1885journals.comresearchgate.net |
| Directs insulin to the regulated secretory pathway. karger.com | |
| Research Significance | TRH knockout mice show hyperglycemia and impaired insulin response. karger.comresearchgate.net |
| Potential to reverse hyperglycemia in diabetic animal models. nih.govmattioli1885journals.com |
Integumentary System Research
Research into the extrahypothalamic roles of Thyroliberin, also known as Thyrotropin-releasing hormone (TRH), has identified its significant involvement in the biology of the integumentary system. Studies have revealed that human scalp hair follicles are not only a target for TRH but also a source, expressing both TRH and its receptors at the gene and protein level. nih.govmanchester.ac.uk This localized system points to the hormone's direct influence on hair growth and skin biology.
Stimulation of Hair Follicle Elongation and Hair Growth
Investigations using organ-cultured human scalp hair follicles have demonstrated that TRH functions as a potent stimulator of hair growth. nih.govmanchester.ac.uk Stimulation with TRH leads to a promotion of hair shaft elongation. nih.govmdpi.com Furthermore, it prolongs the anagen phase, which is the active growth phase of the hair cycle. nih.govmdpi.com This effect is partly attributed to TRH's ability to counteract the growth-inhibitory signals of Transforming growth factor-beta 2 (TGF-β2), a key factor in terminating the anagen phase. nih.gov The human hair follicle has been identified as both a source and a target for the neuropeptide Galanin (GAL), which is recognized as an inhibitor of human hair growth. mdpi.com
| Effect of Thyroliberin on Hair Follicle Growth | Observed Outcome | Supporting Mechanism |
| Hair Shaft Elongation | Increased length of the hair shaft in organ culture. nih.gov | Promotion of growth-related cellular activities. |
| Anagen Phase Duration | Prolongation of the active growth phase of the hair cycle. nih.govmdpi.com | Antagonism of anagen-inhibitory factors like TGF-β2. nih.gov |
Melanin Production and Skin Biology
Beyond its effects on hair growth, TRH is also implicated in the pigmentation processes within the integumentary system. Studies have shown that TRH stimulation can lead to an increase in melanin production in the hair. Melanin is the pigment responsible for the color of hair and skin, synthesized by specialized cells called melanocytes in a process known as melanogenesis. mdpi.comnih.govnih.gov This process begins with the conversion of the amino acid L-tyrosine to DOPAquinone, a reaction catalyzed by the enzyme tyrosinase. nih.govmdpi.com From DOPAquinone, two main types of melanin can be formed: the brown-black eumelanin and the yellow-red pheomelanin. nih.gov The finding that TRH can stimulate melanin synthesis suggests its role as a modulator of follicular pigmentation, adding another layer to its functions in skin and hair biology. nih.gov
Cardiovascular System Regulation in Animal Models
In addition to its roles in the integumentary system, Thyroliberin (TRH) has been identified as a significant modulator of cardiovascular function in various animal models. nih.gov The hormone is present in brain nuclei that are involved in cardiovascular regulation, suggesting it plays a role in centrally-mediated control of the circulatory system. ahajournals.org
Modulation of Arterial Blood Pressure and Heart Rate
Research in animal models, particularly rats, has established that central administration of TRH produces dose-dependent pressor effects, meaning it causes an increase in arterial blood pressure. ahajournals.org This hypertensive response is mediated through the sympathetic nervous system. ahajournals.org Studies have shown that the pressor effect is blocked in animals where autonomic pathways have been destroyed, indicating that TRH's action is not a direct effect on the vasculature but rather an influence on sympathetic outflow. ahajournals.org The acetate salt component itself has been studied separately in mice, where its acute administration was found to lower both mean arterial pressure and heart rate, acting through parallel mechanisms on the vasculature, the heart, and the autonomic nervous system. nih.govnih.gov
| Cardiovascular Parameter | Effect of Centrally Administered TRH | Mediating System |
| Arterial Blood Pressure | Increases (pressor effect). ahajournals.org | Sympathetic Nervous System. ahajournals.org |
| Heart Rate | Modulated via autonomic pathways. | Sympathetic Nervous System. ahajournals.org |
Role in Hypertension Models (e.g., Spontaneously Hypertensive Rats)
The role of TRH in cardiovascular regulation is particularly evident in models of genetic hypertension, such as the Spontaneously Hypertensive Rat (SHR). ahajournals.orgwikipedia.orgcriver.com These rats exhibit central extrahypothalamic TRH hyperactivity, characterized by increased synthesis and release of the hormone. ahajournals.orgnih.gov Research has documented a significant increase in both TRH content and the density of TRH receptors in the preoptic area of the brain in SHR compared to their normotensive Wistar-Kyoto (WKY) counterparts. ahajournals.org This upregulation of the TRH system is believed to be involved in the etiopathogenesis and maintenance of high blood pressure in this model. ahajournals.orgnih.gov Further supporting this, treatments that inhibit the central TRH system, such as using an antisense oligonucleotide against the TRH precursor gene, have been shown to normalize systolic blood pressure in SHR. nih.gov This effect appears to be independent of thyroid status, reinforcing the role of central TRH in blood pressure control. nih.gov Other animal models used to study hypertension include those induced by deoxycorticosterone acetate (DOCA)-salt, which is considered a model of salt-sensitive hypertension. researchgate.netfrontiersin.org
| Parameter | Spontaneously Hypertensive Rats (SHR) | Normotensive Wistar-Kyoto (WKY) Rats |
| Preoptic Area TRH Content (pg/mg protein) | 634 ± 61 ahajournals.org | 350 ± 26 ahajournals.org |
| Preoptic Area TRH Receptor Density (fmol/mg protein) | 5.0 ± 0.1 ahajournals.org | 3.3 ± 0.1 ahajournals.org |
| Cerebrospinal Fluid TRH Concentration (pg/mL) | 30 ± 3 ahajournals.org | 21 ± 2 ahajournals.org |
Advanced Research Methodologies and Analytical Approaches
In Vitro Experimental Models
In vitro models provide controlled environments to investigate the direct cellular and molecular actions of Thyroliberin, free from the complexities of systemic physiological regulation.
Clonal Pituitary Cell Lines (e.g., GH3 cells, FRTL-5 rat thyrocytes)
Clonal cell lines that retain differentiated functions of their parent tissues are invaluable tools. GH3 cells, derived from a rat pituitary tumor, are a classic model for studying the effects of Thyroliberin on hormone secretion. When Thyroliberin is applied to GH3 cells, it elicits a biphasic electrical response: an initial transient hyperpolarization of the cell membrane, followed by a prolonged period of enhanced action potential generation. This electrical activity is directly linked to its secretagogue function. The enhanced generation of action potentials, which have a significant Ca²⁺ component, promotes the influx of calcium ions, a critical step in triggering the release of prolactin and growth hormone from these cells. The initial hyperpolarization is caused by an increase in membrane conductance to K⁺ ions.
FRTL-5 cells, a clonal line of non-tumorigenic rat thyroid follicular cells, are instrumental in studying thyroid physiology. accegen.com Their proliferation is dependent on thyroid-stimulating hormone (TSH), making them an excellent model to study the hypothalamic-pituitary-thyroid axis. accegen.com Research using FRTL-5 cells has demonstrated that TSH binding to its receptors can be up- and down-regulated. nih.gov This regulation is a key physiological response elicited by TSH, the release of which is stimulated by Thyroliberin from the pituitary. nih.gov
Table 1: Effects of Thyroliberin on GH3 Pituitary Cells
| Parameter Measured | Observation | Implied Mechanism |
| Membrane Potential | Transient hyperpolarization followed by enhanced action potentials | Increased K⁺ conductance, followed by facilitation of Ca²⁺-dependent spikes |
| Hormone Secretion | Increased release of prolactin and growth hormone | Enhanced Ca²⁺ entry stimulates exocytosis of hormone-containing vesicles |
| Ion Channel Activity | Increased K⁺ conductance; enhanced Ca²⁺ spike generation | Direct or indirect modulation of specific ion channels by TRH receptor activation |
Primary Neuronal Cultures and Organotypic Slice Cultures (e.g., hippocampal slices)
To study the neuromodulatory roles of Thyroliberin outside of the endocrine system, researchers utilize primary neuronal cultures and organotypic slice cultures. Primary cultures of dissociated fetal mouse brain cells have shown the presence of Thyroliberin-positive neurons, confirming that these cultures can synthesize the neuropeptide in vitro. nih.gov Such models are crucial for investigating the neuroprotective properties of Thyroliberin and its analogs. For instance, studies using primary cultures of fetal rat hippocampal neurons have demonstrated that TRH analogs can protect against glutamate-induced excitotoxicity, a key mechanism in neuronal injury. nih.gov
Organotypic hippocampal slice cultures offer a more complex in vitro system that preserves the three-dimensional architecture and synaptic connectivity of the hippocampus. mdpi.com This model is particularly useful for studying neurodegenerative diseases and the effects of neuromodulators. mdpi.com Research using rat hippocampal slices has shown that electrical stimulation, such as that mimicking electroconvulsive shock, can significantly enhance the potassium-stimulated, calcium-dependent release of Thyroliberin. nih.gov This suggests that neuronal activity can modulate local TRH availability and signaling within specific brain regions. nih.gov
Isolated Tissue and Membrane Preparations (e.g., thyroid membranes, rat brain homogenates)
Preparations of isolated tissues and purified cell membranes are essential for biochemical studies, particularly for characterizing receptor binding and enzyme activity. The binding of hormones to purified plasma membrane preparations from target tissues like the thyroid, liver, and kidney is a standard method to study receptor kinetics and affinity. nih.govnih.gov While much of this work has focused on thyroid hormones and TSH, the principles are directly applicable to studying the binding of radiolabeled Thyroliberin or its analogs to TRH receptors in various tissues.
Rat brain homogenates and slices are used to study the metabolism of Thyroliberin. Specific ectoenzymes, such as TRH-degrading ectoenzyme (TRH-DE), are present in brain tissue and play a crucial role in inactivating the neuropeptide and thus terminating its signal. Studying the activity of these enzymes in brain preparations helps to understand the regulation of Thyroliberin signaling in the central nervous system.
In Vivo Animal Models for Systemic and Central Effects
In vivo animal models are indispensable for understanding the integrated physiological, neurobehavioral, and potential therapeutic effects of Thyroliberin acetate (B1210297) salt in a whole organism.
Rodent Models for Neurobehavioral and Neuroprotective Studies
Rodents, primarily rats and mice, are the most common animal models for investigating the central effects of Thyroliberin. Administration of TRH or its analogs into the rodent brain elicits a wide range of behavioral responses.
Neurobehavioral Effects: Studies in rats have shown that intracerebroventricular injection of Thyroliberin increases general activity, including locomotion, rearing, and grooming behaviors, while decreasing resting time. nih.gov These effects indicate a stimulating action on the central nervous system. nih.gov Furthermore, TRH has been shown to improve performance in learning and memory tasks, such as the radial maze test, and reverse hypoxia-induced amnesia in rats. nih.gov
Neuroprotective Effects: The neuroprotective potential of Thyroliberin is a significant area of research. In rodent models of traumatic brain injury (TBI), administration of TRH analogs has been shown to significantly improve both motor and cognitive recovery. nih.gov These analogs are often designed to separate the desired neuroprotective effects from the endocrine and analeptic (stimulant) actions of the native peptide. nih.gov This research highlights the potential for developing TRH-based therapies for neurotrauma. nih.gov
Table 2: Summary of Thyroliberin Effects in Rodent Models
| Model Type | Key Findings | Reference |
| Neurobehavioral (Rat) | Increased locomotion, rearing, scratching; decreased sniffing, resting. | nih.gov |
| Learning & Memory (Rat) | Reduced errors in radial maze; reversed hypoxia-induced amnesia. | nih.gov |
| Traumatic Brain Injury (Rat, Mouse) | Improved motor and cognitive recovery after injury with TRH analogs. | nih.gov |
| Antidepressant/Analeptic (Rodent) | TRH and its analogs show antidepressant-like and stimulant effects. | mdpi.com |
Animal Models for Endocrine and Metabolic Research
Animal models are indispensable tools in endocrine and metabolic research, providing critical insights into the complex physiological and pathological processes governed by hormones like Thyroliberin (Thyrotropin-releasing hormone, TRH). These models allow for controlled studies of the hypothalamic-pituitary-thyroid (HPT) axis and the broader metabolic effects of TRH that are not feasible in humans.
Rodents, particularly mice and rats, are the most extensively used models in this field due to their genetic tractability, relatively short life cycles, and well-characterized physiology. For instance, rodent models have been instrumental in elucidating the role of TRH in pancreatic function. Studies in male Sprague-Dawley rats have shown that TRH administration can increase pancreatic weight and insulin (B600854) content, suggesting a role in pancreatic development and function primescholars.com. Furthermore, research on obese Wistar rats has explored the metabolic effects of acetate, a component of Thyroliberin acetate salt, demonstrating its potential to modulate metabolic networks between the brain and adipose tissue nih.govjofem.org.
Mouse models have been particularly valuable for studying thyroid disorders. Various methods have been developed to induce hyperthyroidism in mice, including the injection of cells that express the thyrotropin receptor (TSHR) or the use of plasmids or recombinant adenovirus vectors expressing TSHR nih.gov. These models, such as the BALB/c and DBA/2J strains, have revealed genetic susceptibilities to Graves' disease-like hyperthyroidism nih.gov. Additionally, mouse models of thyroid storm, a life-threatening condition, have been established by administering triiodothyronine and lipopolysaccharide, enabling the investigation of potential therapeutic interventions nih.gov.
Beyond rodents, other animal models like zebrafish are emerging as powerful systems for studying endocrine disruption and the developmental roles of thyroid hormones toxpath.org. While these models offer numerous advantages, it is crucial to consider the inherent species differences when extrapolating findings to human physiology toxpath.org.
Interactive Table: Commonly Used Animal Models in Thyroliberin Research
| Animal Model | Research Focus | Key Findings |
|---|---|---|
| Sprague-Dawley Rat | Pancreatic function, Metabolic effects | TRH increases pancreatic weight and insulin content. |
| Wistar Rat | Obesity, Brain-adipose metabolic network | Acetate administration can reverse alterations in body weight and visceral fat mass associated with a high-fat diet. nih.gov |
| BALB/c Mouse | Hyperthyroidism, Graves' disease | Susceptible to induced Graves' hyperthyroidism, demonstrating a genetic component. nih.gov |
| C57BL/6 Mouse | Thyroid storm | Development of a lethal model to test therapeutic agents. nih.gov |
| Zebrafish | Endocrine disruption, Development | Offers advantages for large-scale analysis and in vivo imaging of endocrine processes. toxpath.org |
Species-Specific Differences in TRH-R Expression and Function
The biological actions of Thyroliberin are mediated by the Thyrotropin-releasing hormone receptor (TRH-R), a G protein-coupled receptor. While the fundamental role of TRH in stimulating the synthesis and release of thyroid-stimulating hormone (TSH) is conserved across many species, there are notable species-specific differences in the expression and function of its receptor.
In mammals, TRH-R is predominantly found in the anterior pituitary, where it controls TSH release. However, its expression is also widespread in the central nervous system and various peripheral tissues, suggesting diverse physiological roles. Studies in rats have shown immunoreactive pro-TRH, the precursor to TRH, in the brain, spinal cord, eye, stomach, intestine, pancreas, and adrenal gland, indicating a broad distribution of the TRH system nih.gov.
Comparative studies have revealed variations in TRH receptor subtypes and their distribution. For example, while mammals primarily have TRH-R1, other vertebrates may possess different receptor isoforms with distinct functionalities frontiersin.org. The rice field eel (Monopterus albus), a teleost fish, expresses TRH mRNA in various tissues, with the highest levels in the brain, followed by the ovary, testis, muscle, and pituitary nih.gov. This widespread expression in peripheral tissues is also observed in other teleosts like the winter flounder, gilthead seabream, and Senegalese sole nih.gov.
Furthermore, the downstream signaling pathways activated by TRH-R can differ depending on the cell type and species. While the primary signaling cascade involves the activation of the phosphoinositide/calcium pathway, TRH-R may utilize other G protein classes under certain conditions frontiersin.org.
Even within closely related species, there can be significant differences in receptor expression and function. For instance, studies on platelet physiology have highlighted substantial variations across species in receptor expression, which is crucial to consider when extrapolating research findings from animal models to humans mdpi.com. Similarly, research on thyroid hormone receptors (TRs) in chickens and zebrafish, two common developmental models, has shown distinct spatiotemporal expression patterns of different TR isoforms, suggesting unique functions for each nih.gov. These findings underscore the importance of considering species-specific characteristics when investigating the TRH-TRH-R system.
Interactive Table: Species-Specific Aspects of TRH-R
| Species | Key Tissues of TRH/TRH-R Expression | Notable Functional Differences |
|---|---|---|
| Rat | Brain, Spinal cord, Eye, Stomach, Intestine, Pancreas, Adrenal gland nih.gov | Widespread distribution of pro-TRH suggests diverse physiological roles beyond the HPT axis. nih.gov |
| Rice Field Eel | Brain, Ovary, Testis, Muscle, Pituitary nih.gov | High expression in various peripheral tissues, indicating broad functions in teleosts. nih.gov |
| Chicken | - | Divergent spatiotemporal expression of thyroid hormone receptor isoforms during embryonic development. nih.gov |
| Zebrafish | - | Multiple TRα isoforms due to gene duplication, with distinct expression patterns. nih.gov |
| Canine/Feline | Platelets | Differences in ADP and thrombin receptor expression compared to humans, impacting platelet activation. mdpi.com |
Biochemical and Molecular Biology Techniques
High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in complex mixtures. In the context of Thyroliberin research, HPLC is essential for accurately measuring the concentration of TRH and its metabolites in biological samples such as plasma, tissue extracts, and cell culture media.
The versatility of HPLC allows for its application in various stages of research, from basic pharmacological studies to clinical monitoring. Methodologies combining HPLC with tandem mass spectrometry (LC-MS/MS) have been developed to provide highly sensitive and selective quantification of TRH nih.gov. These methods can achieve a limit of detection in the femtomole range, enabling the analysis of TRH in samples with very low concentrations, such as rat hypothalami nih.gov.
HPLC is also crucial for studying the metabolism of Thyroliberin. By separating the parent compound from its metabolites, researchers can investigate the metabolic pathways and kinetics of TRH. This is particularly important for understanding the duration of action and bioavailability of TRH and its analogs.
Furthermore, HPLC is a standard method for the quality control of synthetic peptides, including this compound, ensuring the purity and identity of the compound used in research. The pharmaceutical industry extensively uses HPLC for impurity analysis and quality control during the manufacturing of medications thermofisher.com.
Recent advancements in HPLC technology, such as the development of ultra-high-performance liquid chromatography (UHPLC), have further improved the speed and resolution of separations, allowing for high-throughput analysis of samples thermofisher.com.
Interactive Table: HPLC Parameters for Thyroliberin Analysis
| Parameter | Typical Conditions/Considerations |
|---|---|
| Column | Reversed-phase C18 columns are commonly used for peptide separation. |
| Mobile Phase | A gradient of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). |
| Detection | UV detection at a specific wavelength (e.g., 214 nm for peptide bonds) or mass spectrometry for higher sensitivity and specificity. |
| Quantification | Based on the peak area of the analyte compared to a standard curve of known concentrations. |
| Sample Preparation | Solid-phase extraction or protein precipitation may be necessary to remove interfering substances from biological matrices. |
Radioimmunoassay (RIA) for Peptide and Hormone Levels
Radioimmunoassay (RIA) is a highly sensitive and specific technique used to measure the concentration of antigens, such as peptides and hormones, in biological fluids. It has been a cornerstone of endocrinology research for decades and remains a valuable tool for quantifying Thyroliberin and related hormones.
The principle of RIA involves a competitive binding reaction where a radiolabeled antigen (tracer) competes with an unlabeled antigen (from the sample or standard) for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antigen-antibody complex is inversely proportional to the concentration of the unlabeled antigen in the sample.
RIA has been successfully employed to develop assays for the TRH precursor peptide, pro-TRH nih.gov. In these assays, antibodies are raised against a synthetic analog of the pro-TRH peptide, and a radioiodinated version of the analog is used as the tracer. This allows for the specific measurement of pro-TRH in tissue extracts, with high recovery rates and low inter- and intra-assay variability nih.gov.
One of the major advantages of RIA is its exceptional sensitivity, which allows for the detection of hormones at very low physiological concentrations. This is particularly important for peptides like TRH, which are present in minute quantities.
While newer immunoassay techniques have been developed, RIA is still considered a "gold standard" in many research applications due to its reliability and high performance mpbio.com. Commercial RIA kits are available for a wide range of hormones, and the technique can be adapted for the quantification of various substances in both clinical and research settings nih.govresearchgate.net.
Interactive Table: Key Components of a Thyroliberin RIA
| Component | Description and Function |
|---|---|
| Antibody | A specific antibody that recognizes and binds to Thyroliberin or its precursor peptides. |
| Radiolabeled Antigen (Tracer) | A synthetic version of the target peptide labeled with a radioisotope (e.g., ¹²⁵I). |
| Standard | A series of known concentrations of the unlabeled peptide used to generate a standard curve. |
| Sample | The biological fluid or tissue extract containing the unknown amount of the peptide. |
| Separation Method | A technique (e.g., second antibody, polyethylene (B3416737) glycol) to separate the antibody-bound antigen from the free antigen. |
| Detection System | A gamma counter to measure the radioactivity of the bound fraction. |
Northern Blot Analysis for Gene Expression Quantification
Northern blot analysis is a classic molecular biology technique used to study gene expression by detecting specific RNA molecules in a sample of total RNA. It provides valuable information about the size and abundance of a particular transcript, making it a useful tool in Thyroliberin research to quantify the expression of the trh gene and other related genes.
The procedure involves separating RNA molecules by size through denaturing agarose (B213101) gel electrophoresis, followed by transferring the separated RNA to a solid support membrane (e.g., nylon or nitrocellulose). The membrane is then hybridized with a labeled probe (either RNA or DNA) that is complementary to the target RNA sequence. The presence and quantity of the target RNA are then detected, typically through autoradiography if a radioactive probe is used.
Northern blotting has been utilized to investigate the tissue distribution of trh mRNA. For example, in frogs, this technique has revealed the presence of trh transcripts in the skin and eyes, in addition to the brain nih.gov. It can also be used to identify the presence of multiple transcript variants or alternatively spliced forms of a gene thermofisher.com.
While more modern techniques like quantitative real-time PCR (qRT-PCR) offer higher sensitivity and throughput, Northern blotting remains the standard for determining transcript size and provides a direct relative comparison of mRNA abundance between samples on a single blot thermofisher.comthermofisher.com. The direct nature of the analysis, without enzymatic amplification steps, is a key advantage thermofisher.com. However, the technique is sensitive to RNA degradation, requiring careful handling of samples to ensure data quality thermofisher.comthermofisher.com.
Interactive Table: Steps in Northern Blot Analysis for trh Gene Expression
| Step | Description |
|---|---|
| 1. RNA Isolation | Extraction of total RNA from the tissue or cells of interest. |
| 2. Gel Electrophoresis | Separation of RNA molecules by size on a denaturing agarose gel. |
| 3. Transfer | Transfer of the separated RNA from the gel to a solid membrane. |
| 4. Hybridization | Incubation of the membrane with a labeled probe specific for the trh mRNA sequence. |
| 5. Washing | Removal of unbound probe to reduce background signal. |
| 6. Detection | Visualization of the hybridized probe, typically by autoradiography, to determine the size and relative abundance of the trh transcript. |
DNA Microarray and Advanced Gene Expression Profiling
DNA microarrays and other advanced gene expression profiling technologies, such as RNA sequencing (RNA-seq), have revolutionized the study of hormone action by enabling the simultaneous measurement of the expression levels of thousands of genes. These high-throughput techniques provide a global view of the transcriptional changes induced by Thyroliberin, offering insights into the complex signaling pathways and cellular processes it regulates.
Microarray analysis involves hybridizing fluorescently labeled cDNA, derived from the RNA of a sample, to a solid surface containing thousands of immobilized DNA probes, each representing a specific gene. The intensity of the fluorescence at each probe spot is proportional to the abundance of the corresponding mRNA in the sample. By comparing the gene expression profiles of cells or tissues treated with Thyroliberin to untreated controls, researchers can identify genes that are up- or down-regulated in response to the hormone.
This approach has been used to characterize the gene expression patterns in the rat pancreas following TRH administration. Such studies have identified numerous differentially expressed genes involved in various cellular functions, including transcription, stress response, metabolism, and apoptosis primescholars.com. For example, microarray analysis has shown that TRH can up-regulate the expression of several G-protein coupled receptor-related genes in the pancreas primescholars.com.
Gene expression profiling is also a powerful tool for classifying diseases at the molecular level and identifying potential therapeutic targets endocrine.org. In the context of thyroid research, microarrays have been used to examine the genes regulated by TSH, insulin, and insulin-like growth factor-1 (IGF-1) in thyrocytes, providing valuable information about the mechanisms of goitrogenesis nih.gov. Furthermore, this technology has been applied to study the gene expression profiles of papillary thyroid cancer, leading to the identification of potential molecular markers for the disease nih.gov.
The vast amount of data generated by these techniques requires sophisticated bioinformatic tools for analysis and interpretation, often involving clustering methods to identify co-regulated genes and hidden patterns of differential expression endocrine.orgnih.gov.
Interactive Table: Applications of Gene Expression Profiling in Thyroliberin Research
| Application | Research Question | Example Finding |
|---|---|---|
| Mechanism of Action | What are the downstream targets and signaling pathways of TRH? | TRH regulates the expression of genes involved in transcription, metabolism, and apoptosis in the rat pancreas. primescholars.com |
| Disease Pathophysiology | How does altered gene expression contribute to thyroid disorders? | Identification of genes regulated by TSH and growth factors in thyrocytes, relevant to goiter formation. nih.gov |
| Biomarker Discovery | Can gene expression profiles be used to identify markers for diagnosis or prognosis? | Discovery of potential molecular markers for papillary thyroid cancer. nih.gov |
| Drug Discovery | What are the global transcriptional effects of TRH analogs? | Profiling gene expression changes in response to novel compounds to assess their activity and potential off-target effects. |
Proteomics and Phosphoproteomics for Signaling Pathway Elucidation
The comprehensive understanding of the signaling pathways initiated by Thyroliberin (Thyrotropin-Releasing Hormone, TRH) acetate salt has been significantly advanced by the application of proteomics and phosphoproteomics. These high-throughput methodologies allow for a global analysis of protein expression and phosphorylation status within a cell or tissue following TRH receptor activation, providing a detailed snapshot of the molecular events that govern the cellular response.
Proteomics involves the large-scale study of the proteome—the entire set of proteins produced by an organism or system. In the context of TRH signaling, proteomics is employed to identify changes in the abundance of specific proteins following stimulation with this compound. This can reveal the upregulation or downregulation of key components within the signaling cascade and downstream effector proteins.
Phosphoproteomics, a specialized branch of proteomics, focuses specifically on identifying and quantifying protein phosphorylation. thermofisher.com Phosphorylation, the addition of a phosphate (B84403) group to a protein, is a critical post-translational modification that acts as a molecular switch, regulating protein function, localization, and interaction with other proteins. thermofisher.com Given that TRH receptor activation triggers a cascade of intracellular signaling events largely mediated by protein kinases, phosphoproteomics is an invaluable tool for mapping these pathways. The process typically involves the extraction of proteins from cells, which are then digested into peptides. Phosphopeptides are subsequently enriched and analyzed by mass spectrometry to identify the specific sites of phosphorylation and quantify changes in their levels upon TRH stimulation. thermofisher.com
Research integrating these approaches has begun to unravel the complexity of the TRH signaling network. Upon binding to its G protein-coupled receptor (TRH-R), primarily coupled to Gq/11, TRH initiates a cascade that includes the activation of phospholipase Cβ (PLCβ), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net These second messengers, in turn, activate downstream kinases such as Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinases. researchgate.net Phosphoproteomic studies can identify the direct and indirect substrates of these kinases, providing a detailed map of the signaling network. For instance, studies on pituitary cells have used phosphoproteomics to investigate pathways affected in neuroendocrine tumors, identifying alterations in signaling cascades such as the MAPK pathway, which is known to be modulated by TRH. nih.govnih.gov
The data generated from these experiments can reveal novel signaling nodes and crosstalk with other pathways. By identifying the full complement of proteins that are differentially phosphorylated in response to Thyroliberin, researchers can construct detailed signaling maps and identify potential targets for further investigation.
Table 1: Key Protein Classes Investigated in TRH Signaling via Proteomics
| Protein Class | Role in TRH Signaling | Potential Insights from Proteomics/Phosphoproteomics |
|---|---|---|
| G Proteins & Regulators | Transduce the signal from the TRH receptor to intracellular effectors. | Identification of specific G protein subunits and regulators (e.g., RGS proteins) involved. |
| Kinases & Phosphatases | Mediate phosphorylation and dephosphorylation events downstream of the receptor. | Mapping of kinase activation cascades (e.g., PKC, MAPK) and identification of novel substrates. |
| Ion Channels | Modulate cellular excitability and calcium influx. | Understanding how TRH signaling regulates channel activity through phosphorylation. |
| Transcription Factors | Regulate gene expression in response to TRH stimulation. | Identification of transcription factors activated or deactivated by the TRH signaling pathway. |
| Cytoskeletal Proteins | Involved in cellular structure and vesicle transport. | Elucidation of TRH's role in cellular morphology and hormone secretion. |
Receptor Autoradiography and Radioligand Binding Assays
Receptor autoradiography and radioligand binding assays are fundamental techniques used to characterize and quantify Thyroliberin receptors (TRH-R) in various tissues. These methods provide critical information on the anatomical distribution, density, and pharmacological properties of the receptors, which is essential for understanding the physiological effects of this compound.
Receptor Autoradiography is a technique that allows for the visualization of receptor distribution within tissue sections. nih.gov In this method, a radiolabeled ligand that specifically binds to the TRH receptor, such as [3H]3-methyl-histidine-TRH ([3H]MeTRH), is incubated with thinly sliced tissue sections. jneurosci.orgnih.gov After washing away the unbound radioligand, the tissue sections are exposed to a photographic emulsion or a sensitive phosphor screen. The radioactive decay from the bound ligand creates an image on the film or screen, revealing the precise location and density of the receptors.
Quantitative autoradiography, coupled with densitometric analysis, allows for the measurement of receptor density in discrete anatomical regions. nih.govnih.gov This has been instrumental in mapping TRH receptors throughout the central nervous system of various species, including rats and humans. jneurosci.orgnih.govneurology.org These studies have revealed high concentrations of TRH receptors in specific nuclei of the amygdala, the hippocampus, and various regions of the brainstem and spinal cord, correlating with the diverse neurological functions attributed to TRH. jneurosci.orgnih.govneurology.org
Radioligand Binding Assays are used to quantify the interaction between a ligand and its receptor in tissue homogenates or cell preparations. nih.gov These assays are crucial for determining two key parameters: the receptor density (Bmax), which represents the total number of receptors in a given tissue, and the receptor's affinity for the ligand (Kd), which is the concentration of ligand required to occupy 50% of the receptors at equilibrium. nih.gov A lower Kd value indicates a higher binding affinity. revvity.com
There are two main types of radioligand binding assays:
Saturation Assays: In these experiments, tissue preparations are incubated with increasing concentrations of a radiolabeled ligand until all receptors are occupied (saturated). By measuring the amount of specific binding at each concentration, both Bmax and Kd can be determined. nih.gov
Competition Assays: These assays measure the ability of an unlabeled compound (a competitor, such as this compound or its analogs) to displace a fixed concentration of a radiolabeled ligand from the receptor. This allows for the determination of the inhibitory constant (Ki) of the unlabeled compound, which is a measure of its binding affinity. oup.com
These assays have been vital for the pharmacological characterization of TRH receptors and for screening the binding affinity of various synthetic TRH analogs. oup.com The data derived from these studies help to correlate receptor binding properties with biological activity.
Table 2: Representative Data from TRH Receptor Studies
| Parameter | Method | Typical Radioligand | Finding | Reference |
|---|---|---|---|---|
| Receptor Distribution | Quantitative Autoradiography | [3H]MeTRH | High density in amygdala, hippocampus, and specific cranial nerve nuclei in the rat brain. | jneurosci.org |
| Receptor Affinity (Kd) | Saturation Binding Assay | [3H]MeTRH | Approximately 5 nM in rat brain sections, indicating high affinity. | jneurosci.org |
| Receptor Density (Bmax) | Saturation Binding Assay | Radiolabeled TRH analogs | Varies significantly between different brain regions and tissues. | nih.gov |
| Analog Affinity (Ki) | Competition Binding Assay | Various unlabeled TRH analogs | Allows for ranking the binding potency of different synthetic analogs. | oup.com |
Table of Mentioned Compounds
Future Research Directions and Unanswered Questions
Identification of Novel TRH-R Subtypes and Their Unique Functional Roles
The classical understanding of TRH action is mediated through its binding to G protein-coupled receptors (GPCRs). nih.govtocris.com While TRH-R1 is the only subtype identified in humans, rodents express a second subtype, TRH-R2. nih.govtocris.com Additionally, a third subtype, TRH-R3, has been identified in birds and some lower vertebrates. nih.govoup.com These subtypes, while sharing the ability to stimulate the phosphoinositide/calcium signaling pathway, exhibit distinct tissue distributions, suggesting unique functional roles. nih.govoup.com
Recent evidence, however, points towards the existence of a pharmacologically distinct TRH receptor subtype within the human brain. A first-in-class TRH-based compound, JAK4D, has been shown to bind with high affinity to native TRH receptors in human hippocampal tissue that are pharmacologically different from those in the human pituitary. nih.gov This discovery of a novel central TRH receptor subtype opens up new avenues for neurotherapeutic strategies. nih.gov
Future research should focus on the definitive molecular identification and characterization of this and potentially other novel TRH-R subtypes. Key unanswered questions include:
What is the precise genetic and molecular identity of the novel TRH receptor subtype found in the human brain?
What are the specific signaling pathways activated by these novel subtypes upon TRH or analogue binding?
What are the detailed anatomical and cellular expression patterns of these subtypes within the CNS and peripheral tissues?
What are the unique physiological and pathophysiological roles of these newly identified receptor subtypes?
Answering these questions will be crucial for understanding the full spectrum of TRH's actions and for developing targeted therapies with improved efficacy and reduced side effects.
Comprehensive Mapping of TRH Signaling Interactomes and Modulators
The intracellular signaling cascades initiated by TRH receptor activation are complex and cell-type dependent. nih.govfrontiersin.org The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent increases in inositol (B14025) phosphates and intracellular calcium. nih.govresearchgate.net However, evidence suggests that TRH receptors can also couple to other G proteins, such as Gs, and activate alternative signaling pathways, including the adenylyl cyclase (AC) and mitogen-activated protein kinase (MAPK) cascades. nih.govfrontiersin.org
The concept of "biased agonism," where different ligands can stabilize distinct receptor conformations and preferentially activate specific downstream signaling pathways, is particularly relevant to TRH receptor function. nih.govfrontiersin.org This phenomenon could explain the diverse and sometimes contradictory effects of different TRH analogues.
Furthermore, the TRH signaling interactome includes a host of modulating proteins that can fine-tune the cellular response to TRH. These include:
Regulator of G protein Signaling (RGS) proteins: RGS4 has been shown to suppress basal and TRH-stimulated signaling, acting as a key negative regulator. nih.gov
G protein-coupled receptor kinases (GRKs) and β-arrestins: These proteins are crucial for receptor desensitization, internalization, and potentially for initiating G protein-independent signaling cascades. nih.govfrontiersin.org
A comprehensive mapping of the TRH signaling interactome is a critical next step. This would involve identifying all the proteins that interact with TRH receptors and understanding how these interactions are modulated by different ligands and cellular contexts. Advanced proteomic and systems biology approaches will be instrumental in this endeavor. Unanswered questions in this area include:
What is the complete repertoire of G proteins and effector proteins that couple to each TRH-R subtype in different cell types?
How do different TRH analogues influence the recruitment of specific signaling and regulatory proteins to the receptor complex?
What is the full extent of β-arrestin-mediated signaling downstream of TRH receptor activation?
How do homo- and heterodimerization of TRH receptors with other GPCRs influence signaling outcomes? nih.gov
Exploration of TRH's Role in Emerging Physiological Systems and Pathologies
Beyond its well-established role in the HPT axis, TRH is increasingly implicated in a wide array of physiological processes and pathological conditions. Its functions as a neurotransmitter or neuromodulator are particularly significant, with roles in regulating mood, arousal, cognition, and motor coordination. nih.gov
Emerging evidence suggests a significant role for TRH in neurodegenerative diseases. nih.gov Decreases in TRH synthesis and expression have been observed with advancing age, and TRH has been implicated in the pathophysiology of Alzheimer's disease and Parkinson's disease. nih.gov Preclinical studies with TRH analogues have shown neuroprotective effects in various models of neurodegeneration. nih.govgoat-anti-mouse.com
The potential involvement of TRH in other physiological systems and pathologies is an active area of research. For instance, TRH can influence the release of other pituitary hormones like prolactin and growth hormone, particularly under certain pathophysiological conditions such as acromegaly, renal failure, and depression. nih.govresearchgate.net
Future research should aim to systematically explore the role of TRH in these emerging areas. This includes:
Neurodegenerative Diseases: Elucidating the precise mechanisms by which TRH and its analogues exert neuroprotective effects. This could involve investigating their impact on synaptic function, neuroinflammation, and protein aggregation.
Metabolic Disorders: Given the role of the HPT axis in metabolism, exploring the direct and indirect effects of TRH on energy homeostasis, feeding behavior, and glucose metabolism. frontiersin.orgnih.gov
Psychiatric Disorders: Further investigating the link between TRH signaling and mood disorders, anxiety, and schizophrenia. nih.gov
Development of Highly Selective and Potent TRH Analogues for Targeted Research Applications
The therapeutic potential of native TRH is limited by its short half-life and broad spectrum of activity, which can lead to undesirable side effects. nih.gov This has spurred the development of TRH analogues with improved pharmacokinetic properties and receptor selectivity.
One such analogue, Taltirelin , exhibits a longer duration of action and greater potency in the CNS compared to TRH. nih.gov It has been approved for the treatment of spinocerebellar degeneration. nih.gov Another promising analogue is JAK4D , which has shown neuroprotective effects in animal models of neurodegeneration and binds selectively to a novel central TRH receptor subtype. nih.gov
The development of highly selective and potent TRH analogues is crucial for advancing our understanding of TRH's diverse functions and for developing targeted therapies. Future efforts in this area should focus on:
Receptor Subtype Selectivity: Designing analogues that can selectively activate or inhibit specific TRH-R subtypes, including the newly identified central subtype. This will be essential for dissecting the specific roles of each receptor and for developing drugs with fewer off-target effects.
Biased Agonism: Synthesizing analogues that are "biased" towards specific signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent). This could allow for the selective activation of therapeutic pathways while avoiding those that cause adverse effects.
Blood-Brain Barrier Penetration: Improving the ability of TRH analogues to cross the blood-brain barrier to enhance their efficacy in treating CNS disorders.
The table below summarizes some of the key TRH analogues and their characteristics:
| Compound Name | Key Characteristics | Research Applications |
| Taltirelin | Longer half-life and greater CNS potency than TRH. nih.gov | Treatment of spinocerebellar degeneration; research into neuroprotective effects. nih.gov |
| JAK4D | Binds selectively to a novel central TRH receptor subtype; neuroprotective effects in preclinical models. nih.gov | Investigation of the role of the novel TRH receptor subtype in neurodegeneration. nih.gov |
| TA-0910 | A TRH analogue with effects on experimental memory impairment. nih.gov | Research into cognitive enhancement and treatment of memory disorders. nih.gov |
Q & A
Q. What are the key structural and stability considerations when handling Thyroliberin acetate salt in experimental setups?
this compound (C₁₈H₂₆N₆O₆, MW 422.44) is a tripeptide with enhanced solubility and stability compared to its free base. Key considerations include:
- Storage : Powder must be stored at -20°C for long-term stability; solutions in DMSO (65.1 mM) or aqueous buffers should be kept at -80°C to prevent degradation .
- Hygroscopicity : Strict moisture control is critical during weighing and preparation to avoid hydrolysis .
- Solubility : DMSO is the preferred solvent for stock solutions, but compatibility with assay buffers (e.g., PBS or saline) must be validated to avoid precipitation .
Q. How should researchers design experiments to ensure reproducibility when using this compound in bioactivity assays?
- Protocol Standardization : Include detailed descriptions of reconstitution methods (e.g., vortexing time, temperature equilibration) and solvent dilution ratios in the Methods section .
- Positive Controls : Use established bioactivity thresholds (e.g., TSH release in pituitary cell lines) to validate assay conditions .
- Data Reporting : Present raw data (e.g., dose-response curves) alongside statistical parameters (mean ± SD, n-value) to enable cross-study comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of this compound across studies?
Discrepancies may arise from:
- Storage Deviations : Improper temperature or prolonged exposure to moisture can reduce potency. Validate compound integrity via HPLC or mass spectrometry before critical experiments .
- Species-Specific Responses : Bioactivity in rodent models (e.g., TSH elevation) may not translate to human-derived cell lines due to receptor affinity differences .
- Assay Sensitivity : Use orthogonal methods (e.g., ELISA for TSH quantification vs. radioimmunoassay) to confirm results .
Q. What strategies optimize this compound delivery in in vivo neuroendocrine studies?
- Dosing Routes : Intravenous administration ensures rapid systemic distribution, while intracerebroventricular injection targets central nervous system effects .
- Pharmacokinetic Monitoring : Measure plasma half-life (typically <10 minutes) to adjust dosing intervals and avoid receptor desensitization .
- Formulation Stability : Test acetate salt compatibility with carriers (e.g., cyclodextrins) to enhance bioavailability in chronic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
